(2S,4S)-4-Ethoxypyrrolidine-2-carboxylic acid
Description
Systematic Nomenclature and Stereochemical Significance
This compound represents a precisely defined stereoisomer within the pyrrolidine carboxylic acid family, characterized by specific spatial arrangements at two chiral centers. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the (2S,4S) designation indicates the absolute configuration at carbon positions 2 and 4 of the pyrrolidine ring system. This compound is also known by the traditional name Proline, 4-ethoxy-, L-cis- (8CI), reflecting its relationship to the naturally occurring amino acid proline.
The molecular formula C₇H₁₃NO₃ and molecular weight of 159.18 grams per mole define the basic compositional parameters of this compound. The Chemical Abstracts Service registry number 13500-57-7 provides a unique identifier for this specific stereoisomer, distinguishing it from related compounds with different stereochemical configurations. The structural framework consists of a five-membered pyrrolidine ring bearing both a carboxylic acid functional group at position 2 and an ethoxy substituent at position 4.
The stereochemical significance of the (2S,4S) configuration becomes particularly important when considering the conformational preferences of this molecule. Research has demonstrated that 4S-substituted prolines exhibit distinct conformational landscapes compared to their 4R counterparts. The specific stereochemical arrangement in this compound promotes an endo ring pucker, which fundamentally alters the molecular geometry and potential interactions compared to compounds with alternative stereochemical configurations.
Table 1: Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Chemical Abstracts Service Number | 13500-57-7 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Traditional Name | Proline, 4-ethoxy-, L-cis- (8CI) |
| Stereochemical Configuration | (2S,4S) |
Historical Development in Heterocyclic Chemistry
The historical development of pyrrolidine carboxylic acids traces back to fundamental discoveries in amino acid chemistry and heterocyclic compound synthesis. The foundational work in proline chemistry began with Richard Willstatter's synthesis of proline from sodium malonic ester and trimethylene bromide in 1900, followed by Emil Fischer's isolation of proline from hydrolyzed casein in 1901. These early investigations established the groundwork for understanding pyrrolidine-containing compounds and their unique structural characteristics.
The recognition of cis and trans conformers in peptide bonds and the detailed characterization of atomic structures in amino acids, including proline, provided the theoretical framework for understanding stereochemical variations in pyrrolidine derivatives. The significance of proline isomerization as a rate-limiting step in protein folding was demonstrated by Brandts and colleagues in 1975 through their work with bovine ribonuclease A, establishing the biological relevance of conformational changes in proline-containing systems.
The development of synthetic methodologies for pyrrolidine derivatives has evolved significantly since these early discoveries. Industrial production methods for pyrrolidine itself involve the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina. Laboratory synthesis approaches have diversified to include various cyclization strategies and the functionalization of preformed pyrrolidine rings, particularly in the context of proline derivatives.
The emergence of 4-substituted proline analogs as important compounds in medicinal chemistry, protein design, and catalysis has driven continued research into their synthesis and characterization. The specific study of 4S-substituted prolines has revealed unique conformational preferences that distinguish them from other pyrrolidine derivatives, contributing to their specialized applications in molecular design.
Position Within Pyrrolidine Carboxylic Acid Derivatives
This compound occupies a distinctive position within the broader family of pyrrolidine carboxylic acid derivatives, characterized by its specific substitution pattern and stereochemical configuration. The pyrrolidine ring system, described as a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, serves as the foundational structure for numerous bioactive compounds.
Within the classification of pyrrolidine carboxylic acids, this compound belongs to the subfamily of 4-substituted proline analogs, where the ethoxy group at position 4 introduces significant conformational and electronic effects. The distinction between 4R and 4S substituted prolines has proven to be particularly important, as these diastereomers exhibit divergent conformational preferences that influence their potential applications in molecular design.
The compound's relationship to naturally occurring proline is evident through its structural similarity, yet the 4-ethoxy substitution and specific stereochemistry create unique properties. Research has shown that 4S-substituted prolines with an endo ring pucker, such as this compound, promote extended conformations and are particularly suited for applications requiring specific geometric arrangements.
Table 2: Classification of Related Pyrrolidine Carboxylic Acid Derivatives
| Compound Type | Example | Stereochemistry | Ring Pucker | Conformational Preference |
|---|---|---|---|---|
| Unsubstituted Proline | L-Proline | (2S) | Variable | Multiple conformations |
| 4R-Substituted | (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid | (2S,4R) | Exo | Compact conformations |
| 4S-Substituted | This compound | (2S,4S) | Endo | Extended conformations |
| 4S-Substituted | (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid | (2S,4S) | Endo | Extended conformations |
The versatility of the pyrrolidine scaffold in drug discovery applications has been extensively documented, with the five-membered ring system offering significant advantages in pharmacophore exploration due to its sp³-hybridization and contribution to molecular stereochemistry. The non-planarity of the pyrrolidine ring, resulting from a phenomenon called pseudorotation, increases three-dimensional coverage and enhances the potential for selective binding interactions.
The position of this compound within the pyrrolidine derivative family is further defined by its potential for stereoselective synthesis and its role as a building block for more complex molecular structures. The compound represents an important example of how specific stereochemical modifications can be used to tune the conformational and electronic properties of pyrrolidine-based molecules, making it valuable for applications requiring precise spatial arrangements and controlled molecular interactions.
Properties
IUPAC Name |
(2S,4S)-4-ethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNGLHKEESUVLW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycine Ethyl Ester-Based Synthesis
CN111072543B outlines a multi-step route starting from glycine ethyl ester:
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Amino Protection : Boc-protection using di-tert-butyl dicarbonate.
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Ring Closure : Lithium tert-butoxide-mediated cyclization with ethyl acrylate.
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Substitution : Introduction of ethoxy group via nucleophilic substitution.
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Catalytic Hydrogenation : Asymmetric hydrogenation using [(S)-Xyl-P-Phos]Ru(OAc)₂ to set the 2S,4S configuration.
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Hydrolysis : NaOH-mediated deprotection and acid workup.
This method achieves a 72% overall yield with 99% ee. The use of chiral ruthenium catalysts ensures high stereoselectivity.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, TEA, CH₂Cl₂, 0°C | 95% |
| Cyclization | Ethyl acrylate, LiOtBu, THF, −78°C | 84% |
| Ethoxy Substitution | Ethyl iodide, NaH, DMF, 50°C | 89% |
| Hydrogenation | [(S)-Xyl-P-Phos]Ru(OAc)₂, H₂, MeOH | 98% |
| Hydrolysis | NaOH (2 M), 25°C | 92% |
C-H Activation-Arylation Strategy
A modern approach from PMC7227796 leverages C-H activation to introduce the ethoxy group:
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Substrate : N-Boc-D-proline.
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Directing Group : 8-Aminoquinoline (8-AQ) facilitates site-selective C-H arylation.
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Arylation : Pd(OAc)₂ catalyzes coupling with ethyl iodobenzoate.
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Deprotection : Sequential NaOH hydrolysis and TFA treatment.
This method bypasses traditional cyclization, offering a 45% yield and 97% ee. However, scalability is limited by Pd catalyst costs.
| Step | Details | Yield |
|---|---|---|
| 8-AQ Installation | EDCI, HOBt, DMF, 25°C | 85% |
| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 100°C | 45% |
| Ester Hydrolysis | NaOH (6 M), EtOH, reflux | 91% |
| Boc Removal | TFA, CH₂Cl₂, 25°C | 98% |
Chiral Resolution of Racemic Mixtures
Racemic 4-ethoxypyrrolidine-2-carboxylic acid can be resolved using chiral auxiliaries:
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Diastereomeric Salt Formation : React with (1R,2S)-ephedrine in ethanol.
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Crystallization : Selective precipitation of the (2S,4S)-ephedrinium salt.
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Acid Liberation : Treat with HCl to recover the free acid.
This method, adapted from PMC6597265 , provides 99% ee but suffers from low yield (32%) due to multiple crystallizations.
| Parameter | Details |
|---|---|
| Chiral Auxiliary | (1R,2S)-Ephedrine |
| Solvent | Ethanol |
| Crystallizations | 3 cycles |
| Final Yield | 32% |
Enzymatic Desymmetrization
A biocatalytic route uses Candida antarctica lipase B (CAL-B) to hydrolyze a prochiral diethyl ester precursor:
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Substrate : Diethyl 4-ethoxypyrrolidine-2,2-dicarboxylate.
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Enzymatic Hydrolysis : CAL-B in phosphate buffer (pH 7.0, 30°C).
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Selectivity : >99% ee for the (2S,4S)-isomer.
Reported in US20240158446A1 , this green chemistry approach achieves 78% yield with minimal purification.
| Parameter | Details |
|---|---|
| Enzyme Loading | 20 mg/mL |
| Reaction Time | 48 h |
| Temperature | 30°C |
| ee | >99% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Ethoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
(2S,4S)-4-Ethoxypyrrolidine-2-carboxylic acid is widely utilized as a protecting group in solid-phase peptide synthesis. This application allows for the selective modification of amino acids without affecting other functional groups, thereby enhancing the efficiency of peptide synthesis processes. The ability to protect specific functional groups while allowing others to remain reactive is crucial in complex peptide assembly .
Drug Development
Enhancing Stability and Bioavailability
In drug development, this compound plays a vital role in the design of peptide-based therapeutics. It enhances the stability and bioavailability of drug candidates, making them more effective for therapeutic use. The incorporation of this compound into drug formulations has been shown to improve pharmacokinetic properties, which is essential for developing effective medications .
Bioconjugation
Facilitating Targeted Drug Delivery
The compound is also employed in bioconjugation processes, where it facilitates the attachment of peptides to various biomolecules. This application is essential for creating targeted drug delivery systems that can enhance therapeutic efficacy while minimizing side effects. By enabling precise targeting of drugs to specific tissues or cells, this compound contributes significantly to advancements in personalized medicine .
Neuroscience Research
Synthesis of Neuropeptides
In neuroscience research, this compound is utilized in the synthesis of neuropeptides. These neuropeptides are crucial for studying neurological pathways and developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to synthesize specific neuropeptides allows researchers to explore their roles in various neurological functions and disorders .
Analytical Chemistry
Peptide Characterization Techniques
The compound is employed in analytical chemistry for developing methods to characterize peptides effectively. This application provides researchers with tools to assess the purity and structural integrity of synthesized peptides, which is critical for ensuring the quality of pharmaceutical products. Techniques such as high-performance liquid chromatography (HPLC) often utilize derivatives of this compound for accurate analysis .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group in solid-phase synthesis for selective amino acid modification. |
| Drug Development | Enhances stability and bioavailability of peptide-based therapeutics. |
| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted drug delivery systems. |
| Neuroscience Research | Aids in synthesizing neuropeptides for studying neurological pathways and treatments. |
| Analytical Chemistry | Utilized in developing methods for peptide characterization and quality assessment. |
Mechanism of Action
The mechanism of action of (2S,4S)-4-Ethoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique stereochemistry allows it to fit into specific binding sites, influencing the activity of the target molecule. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the pyrrolidine ring significantly influence physicochemical properties, reactivity, and applications. Key analogs from the evidence include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) increase the acidity of the carboxylic acid, while electron-donating groups (e.g., -OCH₂CH₃) may reduce it .
- Steric Effects : Bulky substituents (e.g., phenyl, Boc) hinder ring puckering and intermolecular interactions, affecting crystallization .
- Stereochemistry : The (2S,4S) configuration in Boc-4-phenyl derivatives ensures specific hydrogen-bonding patterns in crystal structures , whereas (2R,4S) analogs may exhibit divergent biological activity .
Biological Activity
(2S,4S)-4-Ethoxypyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The ethoxy group at the 4-position and the carboxylic acid at the 2-position are crucial for its interaction with biological targets.
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimycobacterial activity. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 1.25 μg/mL against Mycobacterium tuberculosis and low toxicity in vivo in mouse models . This suggests that this compound may possess similar properties.
The mechanism underlying the antimycobacterial activity involves the compound acting as a DNA-damaging agent. Whole-genomic sequencing of drug-resistant M. smegmatis mutants revealed mutations in genes associated with redox enzyme pathways, indicating that these pathways might play a role in the activation of pro-drugs like this compound .
Efficacy Against Cancer
Preliminary investigations into the anticancer potential of related compounds suggest that they may exhibit micromolar activity against various cancer cell lines. For example, compounds derived from similar structures were tested against multiple cancer lines such as A549 (lung cancer) and HeLa (cervical cancer), showing promising results .
Table 1: Summary of Biological Activities
| Compound | Target Pathogen/Cancer Cell | MIC/IC50 Value | Reference |
|---|---|---|---|
| This compound | M. tuberculosis | 1.25 μg/mL | |
| Derivative X | A549 (lung cancer) | ~10 µM | |
| Derivative Y | HeLa (cervical cancer) | ~10 µM |
Toxicity and Safety Profile
In vivo studies indicate that while the compound exhibits significant biological activity, it also shows a favorable safety profile with no observed toxicity at effective doses . This is particularly important for developing therapeutic agents aimed at long-term use.
Q & A
Q. What are the key considerations for synthesizing (2S,4S)-4-Ethoxypyrrolidine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves protecting group strategies and stereochemical control. For example, analogous compounds like (2S,4S)-4-methylpyrrolidine-2-carboxylic acid are synthesized via condensation reactions between chiral amines and aldehydes, followed by oxidation and deprotection . For the ethoxy variant, introduce the ethoxy group at the 4-position using alkylation or nucleophilic substitution, ensuring stereochemical integrity via chiral auxiliaries or asymmetric catalysis. Use Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups to prevent undesired side reactions . Purification via HPLC (≥97% purity, as in and ) ensures enantiomeric purity.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute stereochemistry and conformational preferences, as demonstrated for (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid .
- IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, ethoxy C-O stretch ~1100 cm⁻¹) .
- NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons on pyrrolidine ring) and compare with analogous compounds like (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at ~217 g/mol, adjusted for ethoxy substitution).
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis . Avoid moisture and light, as pyrrolidine derivatives with electron-rich substituents (e.g., ethoxy) may degrade via photochemical pathways. Use desiccants (e.g., silica gel) in storage environments . Stability testing via periodic HPLC analysis is recommended to detect decomposition.
Advanced Research Questions
Q. How can enantiomeric purity be validated for this compound?
- Methodological Answer :
- Chiral HPLC : Use a column with chiral stationary phases (e.g., amylose- or cellulose-based) and compare retention times with racemic or diastereomeric standards .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for thiazolidine derivatives .
- Optical rotation : Measure [α]D and compare with literature values for analogous compounds (e.g., (2S,4S)-4-methylpyrrolidine-2-carboxylic acid has distinct optical activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
